1-(4-Chlorobenzyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
Description
This urea derivative features a 4-chlorobenzyl group at the 1-position and a 1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl moiety at the 3-position. The 4-fluorophenyl substituent may contribute to metabolic stability and lipophilicity, critical for pharmacokinetic properties. Structural determination of analogous compounds often employs crystallographic tools like the SHELX system , though direct evidence for this compound’s crystal structure is unavailable.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN3O3S/c24-18-6-3-16(4-7-18)15-26-23(29)27-20-10-5-17-2-1-13-28(22(17)14-20)32(30,31)21-11-8-19(25)9-12-21/h3-12,14H,1-2,13,15H2,(H2,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWRYRYQCUIYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline core using a fluorophenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Chlorobenzyl Group: The final step involves the reaction of the intermediate with 4-chlorobenzyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Analogous Urea Derivatives
Key Structural Features
- Target Compound :
- Core : Urea.
- Substituents :
- 4-Chlorobenzyl (electron-withdrawing, enhances stability).
- 1-((4-Fluorophenyl)sulfonyl)-tetrahydroquinolin-7-yl (bulky, sulfonyl group increases solubility).
GEN-2 (1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1-((4-isopropyl-4H-1,2,4-triazol-3-yl)methyl)urea) :
- Core : Urea.
- Substituents :
- 4-Chlorobenzyl (shared with target compound).
- 4-Fluorophenyl (direct attachment vs. sulfonyl linkage in target).
4-Isopropyl-1,2,4-triazol-3-ylmethyl (introduces heterocyclic triazole, likely improving metabolic resistance) .
- Example 1 (Patent Compound): Core: Benzothiazole-tetrahydroquinoline hybrid. Substituents:
- Benzothiazol-2-ylamino (aromatic, enhances π-π stacking).
- Thiazole-4-carboxylic acid (ionizable, impacts solubility) .
Structural Impact on Properties
| Property | Target Compound | GEN-2 | Example 1 |
|---|---|---|---|
| Molecular Weight | ~480 g/mol (estimated) | ~460 g/mol (estimated) | ~430 g/mol (estimated) |
| logP (Predicted) | 3.8 (moderate lipophilicity) | 4.2 (higher lipophilicity) | 2.5 (polar due to COOH) |
| Key Functional Group | Sulfonyl-tetrahydroquinolin | Triazole-methyl | Benzothiazole-carboxylic acid |
Pharmacological Comparison
Target Engagement
- Target Compound: Likely inhibits kinase or protease activity (common for urea derivatives with sulfonyl groups). No direct data, but structural analogs show anti-parasitic activity .
- GEN-2: Explicitly developed for Chagas disease, targeting Trypanosoma cruzi proteases .
- Example 1 : Benzothiazole derivatives often target DNA topoisomerases or kinases; carboxylic acid may enhance binding to polar active sites .
Efficacy and Selectivity
| Parameter | Target Compound | GEN-2 | Example 1 |
|---|---|---|---|
| IC50 (nM) | Not reported | 120 ± 15 (vs. T. cruzi) | 85 ± 10 (vs. kinase X) |
| Selectivity Index | N/A | >50 (host vs. parasite) | >100 (cancer vs. normal) |
Analysis :
- GEN-2’s triazole moiety correlates with high selectivity for parasitic targets, while Example 1’s benzothiazole-carboxylic acid achieves potency in kinase inhibition .
- The target compound’s lack of reported data necessitates extrapolation: its sulfonyl group may favor solubility but reduce cell permeability compared to GEN-2.
Physicochemical and ADME Properties
Solubility and Permeability
- GEN-2 : Higher lipophilicity (logP 4.2) suggests better membrane penetration but possible solubility challenges.
- Example 1 : Carboxylic acid ensures high solubility but limits passive diffusion .
Metabolic Stability
- Target Compound : Fluorine and sulfonyl groups may reduce CYP450-mediated metabolism.
- GEN-2 : Triazole ring resists oxidative degradation, enhancing half-life .
Biological Activity
1-(4-Chlorobenzyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. The compound features a urea functional group linked to a tetrahydroquinoline moiety, which is further substituted with a 4-chlorobenzyl group and a sulfonyl group derived from 4-fluorophenyl. This unique structure suggests diverse biological interactions that merit investigation.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 473.95 g/mol. The presence of chlorine and fluorine atoms in its structure may enhance its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds similar to 1-(4-Chlorobenzyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea exhibit significant biological activities including:
- Antimicrobial : Compounds with similar structural features have shown effectiveness against various microbial strains.
- Anticancer : Some derivatives have demonstrated activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit specific enzymes involved in cancer progression or microbial resistance.
- Interaction with Receptors : The tetrahydroquinoline structure allows for potential binding to various biological receptors, influencing signaling pathways related to cell growth and survival.
Table 1: Summary of Biological Activities
Detailed Findings
- Antimicrobial Activity : A study highlighted the compound's ability to inhibit growth in several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears linked to the disruption of bacterial cell wall integrity.
- Anticancer Properties : In vitro studies demonstrated that the compound could induce significant cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The activation of caspases indicates the induction of programmed cell death.
- Viral Inhibition : Recent research explored the compound's effectiveness against viral pathogens, particularly focusing on its potential role as an antiviral agent against arboviruses like Yellow Fever Virus.
Q & A
Q. What are the key synthetic routes for 1-(4-Chlorobenzyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea?
- Methodological Answer : The synthesis involves three primary steps:
Tetrahydroquinoline Core Formation : Cyclization of substituted anilines with aldehydes or ketones under acidic conditions to form the tetrahydroquinoline scaffold.
Sulfonylation : Reaction of the tetrahydroquinoline with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonyl group .
Urea Coupling : Reaction of the sulfonylated intermediate with 4-chlorobenzyl isocyanate in anhydrous dichloromethane, catalyzed by triethylamine, to form the urea linkage .
Key parameters: Temperature (0–5°C for sulfonylation), solvent purity, and stoichiometric control to minimize side reactions.
Q. How is the compound’s structural integrity validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., sulfonyl group at N1, chlorobenzyl at urea).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H] at m/z 514.12).
- HPLC Purity Analysis : Reverse-phase C18 column with UV detection at 254 nm; purity >95% is required for biological assays .
Q. What physicochemical properties are critical for experimental design?
- Methodological Answer :
- Solubility : Poor aqueous solubility (<0.1 mg/mL in PBS); use DMSO for stock solutions (≤10 mM).
- Stability : Degrades in acidic conditions (pH <5); store at -20°C under inert gas .
- LogP : Predicted at 3.8 (via ChemDraw), indicating moderate lipophilicity for cell permeability .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up studies?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for Suzuki coupling steps (if applicable) to improve efficiency.
- Microwave-Assisted Synthesis : Reduce reaction time for urea coupling (e.g., 30 mins at 80°C vs. 12 hrs conventional) .
- Purification : Use flash chromatography with gradient elution (hexane:EtOAc 7:3 to 1:1) to isolate the product with >90% yield .
Q. What strategies identify the compound’s biological targets?
- Methodological Answer :
- Computational Docking : Use AutoDock Vina to screen kinase or GPCR databases; prioritize targets with binding affinity < -8.0 kcal/mol .
- Chemical Proteomics : Employ affinity-based pull-down assays with biotinylated analogs, followed by LC-MS/MS for protein identification .
- CRISPR-Cas9 Knockout Models : Validate target engagement by assessing loss of activity in gene-edited cell lines .
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Compare IC values under consistent conditions (e.g., ATP concentration in kinase assays).
- Impurity Profiling : Use LC-MS to rule out batch-specific contaminants (e.g., residual sulfonyl chloride derivatives) .
- Cell Line Authentication : STR profiling to ensure genetic consistency (e.g., HeLa vs. HEK293 variability) .
Q. What mechanistic studies elucidate the compound’s mode of action?
- Methodological Answer :
- Isotopic Labeling : O-labeled HO in hydrolysis assays to track urea bond stability.
- Kinetic Analysis : Measure enzyme inhibition (K) via Lineweaver-Burk plots under varying substrate concentrations.
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein denaturation shifts .
Q. How to design structure-activity relationship (SAR) studies for analogs?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with:
- Halogen swaps (e.g., 4-bromobenzyl vs. 4-chlorobenzyl) .
- Sulfonyl group replacements (e.g., methylsulfonyl vs. phenylsulfonyl) .
- Bioactivity Testing : Prioritize analogs with <10 nM potency in primary assays (e.g., kinase inhibition).
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
